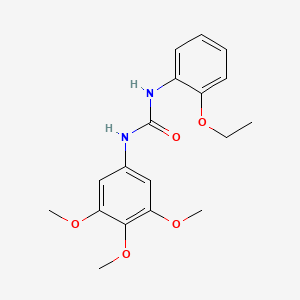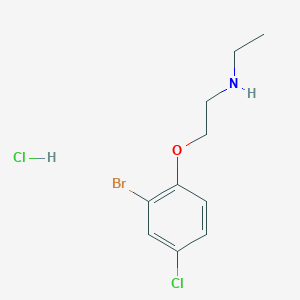
1-(2-Ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea is an organic compound belonging to the urea class This compound is characterized by the presence of ethoxy and trimethoxy groups attached to phenyl rings, which are linked by a urea moiety
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 2-ethoxyaniline with 3,4,5-trimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
2-Ethoxyaniline+3,4,5-Trimethoxyphenyl isocyanate→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The ethoxy and trimethoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)urea: The presence of a single methoxy group on the phenyl ring can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-5-25-14-9-7-6-8-13(14)20-18(21)19-12-10-15(22-2)17(24-4)16(11-12)23-3/h6-11H,5H2,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGQUHJVTHHBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(methylsulfanyl)-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5277487.png)
![3-[(Furan-2-ylcarbonyl)amino]phenyl acetate](/img/structure/B5277494.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B5277499.png)
![8-(2-propylisonicotinoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5277503.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]propanamide](/img/structure/B5277509.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5277517.png)
![2-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5277533.png)
![1-methyl-9-[(2-methyltetrahydrofuran-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5277534.png)
![N,N-dimethyl-6-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]pyrazine-2-carboxamide](/img/structure/B5277537.png)
![4-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5277545.png)

![N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B5277552.png)
![N-[1-(OXOLAN-2-YL)ETHYL]-4-(PROPAN-2-YL)BENZAMIDE](/img/structure/B5277553.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5277560.png)
